Closantel Impurity F

描述

作用机制

Target of Action

Closantel Impurity F, like Closantel, primarily targets parasites, particularly liver flukes and haematophagous nematodes . It is also effective against certain other helminths and arthropods .

Mode of Action

This compound interacts with its targets by uncoupling oxidative phosphorylation . This process disrupts the energy metabolism of the parasites, leading to their paralysis or death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the energy metabolism pathway of the parasites . The compound acts by suppressing the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process . This action impairs the parasites’ motility and possibly other processes as well .

Pharmacokinetics

This compound is rapidly absorbed into the systemic circulation with peak plasma levels observed at 24-48 hours after dosing . On average, tissue levels are 15 times lower than plasma levels . The elimination half-life of Closantel is also significant .

Result of Action

The result of this compound’s action is a marked change in the energy metabolism of the parasites, leading to their paralysis or death . This effect is due to the inhibition of ATP synthesis induced by the uncoupling of mitochondrial oxidative phosphorylation .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is known to be very toxic to dung fauna . This suggests that the compound’s action can be affected by the presence of certain organisms in the environment. Additionally, resistance to Closantel has been reported in Haemonchus species outside the EU , indicating that local (regional, farm) epidemiological information about the susceptibility of nematodes can influence the compound’s efficacy .

生化分析

Biochemical Properties

Closantel Impurity F, like its parent compound Closantel, may interact with various enzymes and proteins. Closantel has been reported to act mainly via the energy metabolism pathway by uncoupling oxidative phosphorylation in liver flukes . Although specific interactions of this compound have not been detailed, it is plausible that it may have similar biochemical interactions.

Cellular Effects

The cellular effects of this compound are not well-studied. Closantel, the parent compound, has been reported to have significant effects on cells. It has been found to reverse antibiotic resistance in gram-negative bacteria . It also has a toxic and irreversible effect on the central nervous system, optic nerve, and retina, causing significant spongiform change, edema, and vacuolization of the myelin, resulting in optic disc atrophy .

Molecular Mechanism

Closantel has been found to inhibit Taspase1, a human enzyme, in a noncovalent fashion . It interferes with the dimerization step and/or the intrinsic serine protease function of the proenzyme . It’s plausible that this compound might share similar molecular mechanisms.

Dosage Effects in Animal Models

Closantel has been found to suppress angiogenesis and cancer growth in zebrafish models .

Metabolic Pathways

Closantel is known to act mainly via the energy metabolism pathway by uncoupling oxidative phosphorylation in liver flukes .

Transport and Distribution

Closantel is known to have a broad distribution, reaching high concentrations in the liver and kidney .

准备方法

Closantel Impurity F can be synthesized through various chemical routes. One common method involves the reaction of 5-chloro-4-(4-chlorobenzoyl)-2-methylphenylamine with 2-hydroxy-3,5-diiodobenzoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Closantel Impurity F undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound.

科学研究应用

Closantel Impurity F has several scientific research applications:

Pharmaceutical Research: It is used to identify unknown impurities in pharmaceutical products and assess their genotoxic potential.

Analytical Chemistry: It is employed in the development and validation of analytical methods for detecting and quantifying impurities in drug formulations.

Biological Research: It is used to study the biological effects of impurities on living organisms and to understand their potential toxicological impacts.

Industrial Applications: It is utilized in the quality control and stability testing of pharmaceutical products to ensure they meet regulatory standards.

相似化合物的比较

Closantel Impurity F is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Closantel Impurity A: 2-Hydroxy-3,5-diiodobenzoic acid.

Closantel Impurity B: (2RS)-(4-amino-2-chloro-5-methylphenyl)(4-chlorophenyl)ethanenitrile.

Closantel Impurity C: (2RS)-acetic acid.

Closantel Impurity D: (2RS)-acetic acid.

This compound stands out due to its specific molecular formula and the presence of both chlorine and iodine atoms, which contribute to its unique chemical and biological properties .

属性

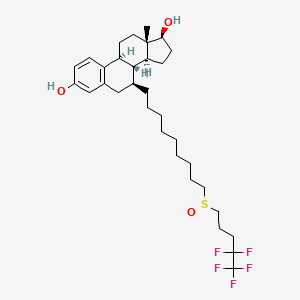

IUPAC Name |

N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2I2NO3/c1-10-6-14(19(27)11-2-4-12(22)5-3-11)16(23)9-18(10)26-21(29)15-7-13(24)8-17(25)20(15)28/h2-9,28H,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQDZIVQNQACIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

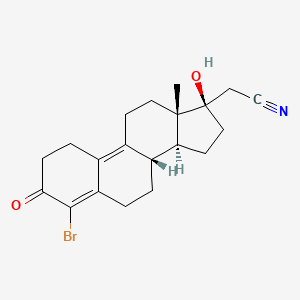

![(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid](/img/structure/B601959.png)

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)